
3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
Compounds related to azetidine-1-carboxamide have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. For example, a series of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamides displayed acceptable activities against these microbial threats, suggesting their potential utility in developing new antimicrobial agents (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Anticancer Applications
Research into azetidine-1-carboxamide derivatives has also explored their anticancer properties. The synthesis of novel compounds and their evaluation against various cancer cell lines is a significant area of interest. The alteration of DNA by certain triazene derivatives has been studied, suggesting mechanisms through which these compounds might exert anticancer effects. Specifically, derivatives of azetidine-1-carboxamide have shown promise in this regard, indicating the potential for development into therapeutic agents targeting cancer (Sosnovsky, Rao, & Li, 1986).
Antimicrobial and Antipathogenic Activities
Further extending their utility, some azetidine-1-carboxamide derivatives have demonstrated significant antimicrobial activities. For instance, thiourea derivatives containing the azetidine-1-carboxamide moiety have been synthesized, characterized, and tested for their interaction with bacterial cells. These studies have shown promising results against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm formation capabilities, highlighting the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Novel Compound Synthesis
The exploration of azetidine-1-carboxamide derivatives extends into the synthesis of novel compounds with unique structures and biological activities. Research in this area has led to the discovery of compounds with varied pharmacological activities, suggesting the versatility of azetidine-1-carboxamide as a scaffold for drug development. This includes the synthesis of compounds with potential as anticancer, antimicrobial, and anti-inflammatory agents, further underscoring the importance of these derivatives in pharmaceutical research (Cvetovich, Chartrain, Hartner, Roberge, Amato, & Grabowski, 1996).
Propiedades
IUPAC Name |
3-[4-(phenoxymethyl)triazol-1-yl]-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-18(19-9-17-7-4-8-26-17)22-11-15(12-22)23-10-14(20-21-23)13-25-16-5-2-1-3-6-16/h1-8,10,15H,9,11-13H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNRXHLZBVRYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

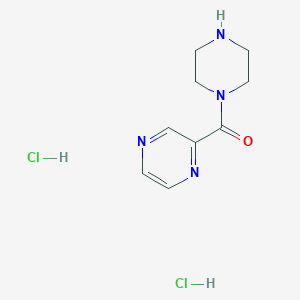
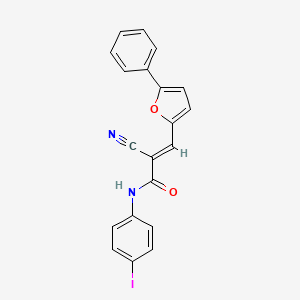
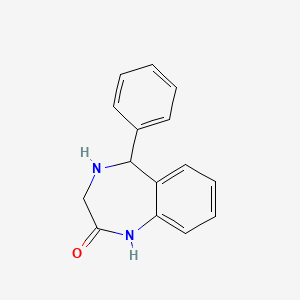
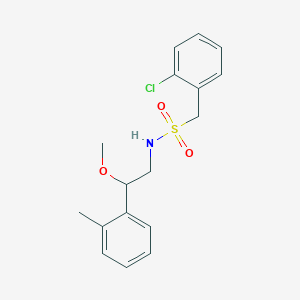

![1-(4-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733013.png)
![N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2733016.png)
![N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2733017.png)
![3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2733020.png)
![Methyl 6-((5-chloro-2-methoxyphenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2733022.png)
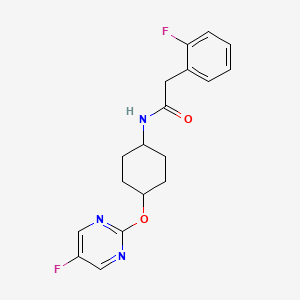

![N-(1-methoxypropan-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2733027.png)
